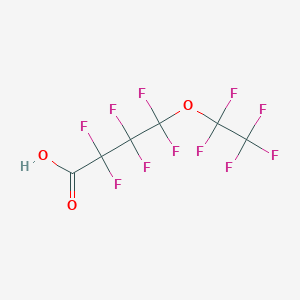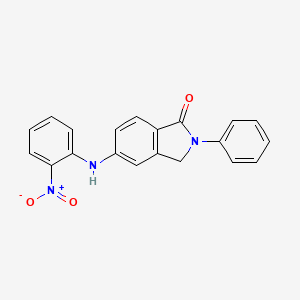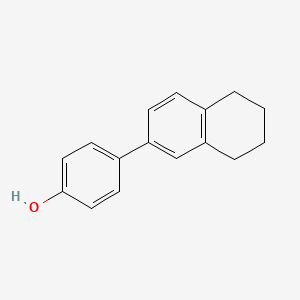![molecular formula C14H16FNO3 B12628165 (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-91-8](/img/structure/B12628165.png)
(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one: is a chemical compound characterized by the presence of a fluorophenyl group, a nitroethyl group, and a cyclohexanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one typically involves the reaction of 4-fluorobenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then subjected to a Michael addition with cyclohexanone under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new diagnostic tools and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various pharmaceuticals.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Studied for its potential anti-cancer and anti-inflammatory properties.
Uniqueness: (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is unique due to its combination of a cyclohexanone structure with a fluorophenyl and nitroethyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
921611-91-8 |
|---|---|
Molekularformel |
C14H16FNO3 |
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
(2S)-2-[(1R)-1-(4-fluorophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16FNO3/c15-11-7-5-10(6-8-11)13(9-16(18)19)12-3-1-2-4-14(12)17/h5-8,12-13H,1-4,9H2/t12-,13-/m0/s1 |
InChI-Schlüssel |
JEPLWRUUPSJKLQ-STQMWFEESA-N |
Isomerische SMILES |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=C(C=C2)F |
Kanonische SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12628093.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)

![1,4-Dioxaspiro[5.5]undecan-2-one](/img/structure/B12628107.png)

![2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide](/img/structure/B12628112.png)
![L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine](/img/structure/B12628120.png)
![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)
![N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12628144.png)
![2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride](/img/structure/B12628151.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B12628167.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)
